N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide, also known as CPPH, is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. CPPH is a hydrazide derivative of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, which is a well-known antioxidant. CPPH has been synthesized using various methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been tested in vitro and in vivo for its ability to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been tested for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Mécanisme D'action
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. It has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and cytoprotective genes. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide also inhibits the NF-κB pathway, which is a major mediator of inflammation. In addition, N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to have beneficial effects on various biochemical and physiological parameters. It has been shown to reduce oxidative stress and inflammation in animal models of diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and good bioavailability. However, there are also some limitations to using N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide in lab experiments. It can be expensive to synthesize, and its solubility in aqueous solutions can be limited. In addition, more research is needed to determine its optimal dosage and administration route for different diseases.
Orientations Futures
There are several future directions for research on N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to improve cognitive function and memory in animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anticancer agent. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth, and further research is needed to determine its potential as a cancer therapy. Finally, more research is needed to determine the optimal dosage and administration route for N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide in different diseases.
Méthodes De Synthèse
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide can be synthesized using various methods. One of the most common methods involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with cyclohexyl isocyanate and hydrazine hydrate in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.
Propriétés
IUPAC Name |
N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-22(2,3)18-14-16(15-19(21(18)27)23(4,5)6)12-13-20(26)25-24-17-10-8-7-9-11-17/h14-15,27H,7-13H2,1-6H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHUSUKGTUUDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.